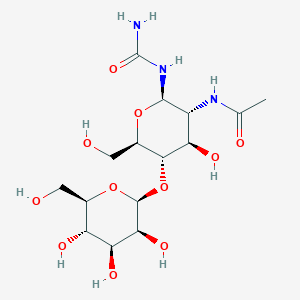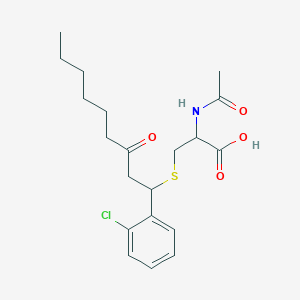
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as Ac-DEVD-pNA and is a substrate for caspase-3, a protease enzyme that plays a crucial role in apoptosis or programmed cell death.
Mechanism Of Action
Ac-DEVD-pNA is a substrate for caspase-3, which is a protease enzyme that cleaves the peptide bond between the aspartic acid and glutamic acid residues in the Ac-DEVD-pNA molecule. The cleavage of Ac-DEVD-pNA results in the release of p-nitroaniline and Ac-DEVD. The release of p-nitroaniline can be quantified spectrophotometrically, which allows the measurement of caspase-3 activity.
Biochemical And Physiological Effects
Ac-DEVD-pNA has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3. Additionally, Ac-DEVD-pNA has been shown to have anti-inflammatory effects by inhibiting the activity of caspase-1, another protease enzyme that plays a crucial role in inflammation.
Advantages And Limitations For Lab Experiments
Ac-DEVD-pNA has several advantages for lab experiments. It is a highly specific substrate for caspase-3, which allows the measurement of caspase-3 activity in various cellular processes. Additionally, Ac-DEVD-pNA is stable and easy to use, which makes it an ideal substrate for high-throughput screening assays.
However, Ac-DEVD-pNA has some limitations for lab experiments. It is a synthetic substrate, which may not accurately reflect the physiological conditions in vivo. Additionally, the hydrolysis of Ac-DEVD-pNA by caspase-3 is irreversible, which limits the measurement of caspase-3 activity over time.
Future Directions
There are several future directions for the use of Ac-DEVD-pNA in scientific research. One potential direction is the development of novel inhibitors of caspase-3 using Ac-DEVD-pNA as a substrate. Additionally, Ac-DEVD-pNA can be used to study the role of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation. Finally, the use of Ac-DEVD-pNA in high-throughput screening assays can be expanded to identify novel compounds that modulate caspase-3 activity.
Synthesis Methods
The synthesis of Ac-DEVD-pNA involves the condensation of N-acetylaspartic acid with N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester. The resulting compound is then treated with thionyl chloride and sodium azide to obtain N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid 4-nitroanilide. Further, the compound is treated with 1-(2-chlorophenyl)-3-(4-nitrophenyl)thiourea and triethylamine to obtain Ac-DEVD-pNA.
Scientific Research Applications
Ac-DEVD-pNA is widely used in scientific research as a substrate for caspase-3. Caspase-3 is a protease enzyme that plays a crucial role in apoptosis or programmed cell death. The activity of caspase-3 is measured by the hydrolysis of Ac-DEVD-pNA into p-nitroaniline and Ac-DEVD, which can be quantified spectrophotometrically. Ac-DEVD-pNA is used to study the activation and inhibition of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation.
properties
CAS RN |
115887-23-5 |
|---|---|
Product Name |
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate |
Molecular Formula |
C20H27ClNO4S- |
Molecular Weight |
414 g/mol |
IUPAC Name |
2-acetamido-3-[1-(2-chlorophenyl)-3-oxononyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H28ClNO4S/c1-3-4-5-6-9-15(24)12-19(16-10-7-8-11-17(16)21)27-13-18(20(25)26)22-14(2)23/h7-8,10-11,18-19H,3-6,9,12-13H2,1-2H3,(H,22,23)(H,25,26) |
InChI Key |
QSKPZKQBDISPJO-UHFFFAOYSA-M |
SMILES |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)[O-])NC(=O)C |
synonyms |
2-(N-acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate AACPONTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



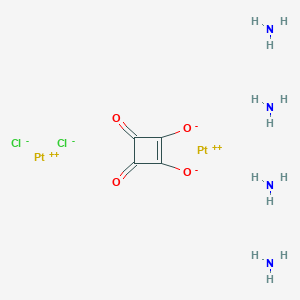
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
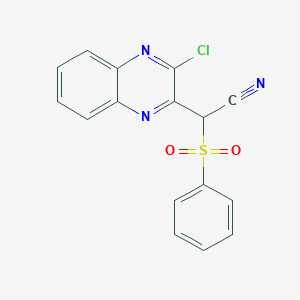
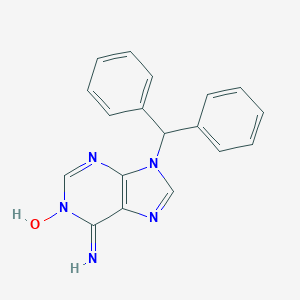
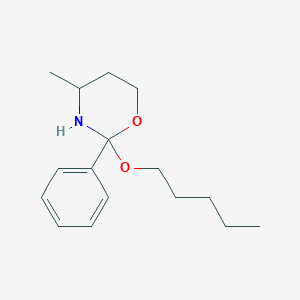
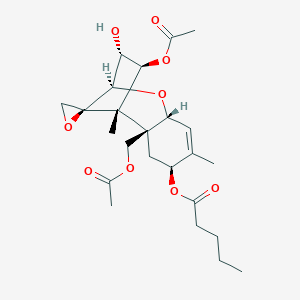
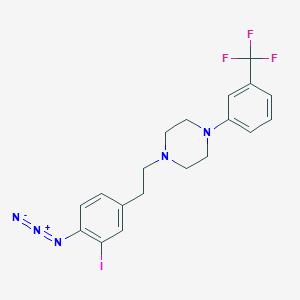
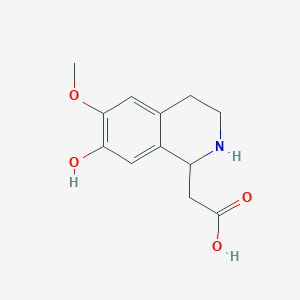
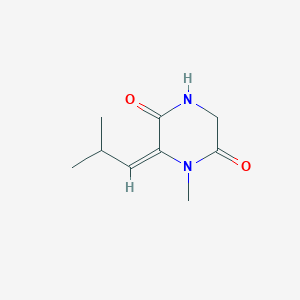
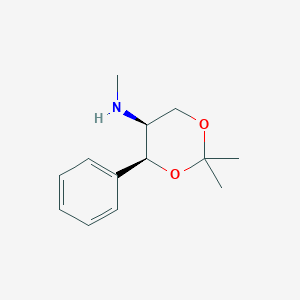
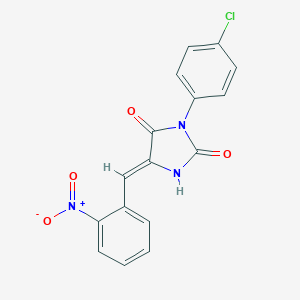
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
